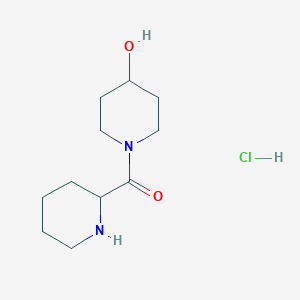

(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

Descripción

(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is a piperidine-derived compound featuring a methanone bridge linking a 4-hydroxypiperidine moiety and a 2-piperidinyl group. These compounds are typically synthesized for pharmaceutical research, particularly in analgesic and neuropharmacological applications, due to their modulation of central nervous system receptors .

Propiedades

IUPAC Name |

(4-hydroxypiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c14-9-4-7-13(8-5-9)11(15)10-3-1-2-6-12-10;/h9-10,12,14H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMVPVAMIHUQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC(CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236256-83-9 | |

| Record name | Methanone, (4-hydroxy-1-piperidinyl)-2-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236256-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Actividad Biológica

(4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride, a compound featuring piperidine moieties, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two piperidine rings and a hydroxyl group. Its chemical structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been shown to act as a receptor modulator , influencing neurotransmitter systems and potentially affecting cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thus enhancing neurotransmitter availability in synaptic clefts.

- Receptor Modulation : The compound's ability to bind to various receptors, including those implicated in anxiety and depression, positions it as a potential therapeutic agent for central nervous system disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against several cell lines:

- Neuroprotection : The compound showed protective effects against oxidative stress-induced cell death in neuronal cell lines, indicating its potential as a neuroprotective agent.

- Antidepressant-like Effects : Behavioral assays in rodent models have suggested that the compound may exert antidepressant-like effects, possibly through modulation of serotonergic pathways.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Study on Piperidine Derivatives : A study explored various piperidine derivatives for their antidepressant properties. Results indicated that modifications to the piperidine structure could enhance efficacy and reduce side effects .

- Neuroprotective Activity : Research involving related compounds demonstrated significant neuroprotective effects against neurotoxic agents in vitro. These findings support further investigation into the neuroprotective capabilities of this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Research Findings

Recent research highlights the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Key findings include:

- Stability and Metabolism : Studies indicate that the compound exhibits favorable stability profiles in metabolic assays, suggesting its viability as a drug candidate.

- Safety Profile : Initial toxicity assessments reveal a promising safety profile, warranting further investigation into therapeutic indices.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

- Substituent Effects: The target compound’s 4-hydroxypiperidine group distinguishes it from analogs like (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride, where a methyl group replaces the hydroxyl. This substitution likely alters solubility and hydrogen-bonding capacity, impacting pharmacokinetics .

- Melting Points: Analogs with aromatic substituents (e.g., naphthyl in ) exhibit higher melting points (>220°C) due to enhanced crystallinity, whereas aliphatic derivatives (e.g., methylamino in ) may remain amorphous .

- Molecular Weight : The target compound’s molecular weight is inferred to fall between 260–290 g/mol, aligning with piperidine-based hydrochlorides in and .

Research and Regulatory Considerations

- Synthesis : Many analogs are synthesized via nucleophilic substitution or condensation reactions, with yields exceeding 70% (e.g., 83% for compound 10 in ) .

- Regulatory Status: Compounds like Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate hydrochloride (Pitofenone HCl) are restricted to laboratory use, emphasizing the regulatory scrutiny of piperidine derivatives .

Métodos De Preparación

Key Reaction Steps:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Catalytic hydrogenation of β-unsaturated nitrile | Ambient temperature, catalytic hydrogen, solvent | β-unsaturated amine intermediate |

| 2 | Acid-catalyzed condensation with aldehyde | Acidic medium, room temperature | Formation of 4-hydroxy-piperidine derivative |

This method is noted for producing intermediates useful in analgesics and other therapeutics, highlighting its pharmaceutical relevance.

Preparation of Piperidinyl Methanone Hydrochlorides

From patent US7202360B2, a closely related compound, 2,4-difluorophenyl(4-piperidinyl)methanone hydrochloride, is prepared via:

- Acylation of 1-acetyl-4-piperidinecarbonyl chloride with aromatic substrates.

- Hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.

Representative Procedure:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| A | 1,3-difluorobenzene + ammonium chloride + 1-acetyl-4-piperidinecarbonyl chloride | Stir at elevated temperature 3 h | 41% | Formation of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine |

| B | Hydrolysis with 6N HCl, reflux 5 h | Reflux, then concentrate | 85% | Formation of 2,4-difluorophenyl(4-piperidinyl)methanone hydrochloride |

This intermediate can be further converted to oxime derivatives or other functionalized compounds.

The introduction of the hydroxy group at the 4-position of the piperidine ring is achieved via oxime formation followed by reduction or direct catalytic hydrogenation. The hydrochloride salt is formed by treatment with hydrochloric acid, which aids in crystallization and purification.

For example, in the preparation of risperidone intermediates:

- 2,4-difluorophenyl(4-piperidinyl)methanone hydrochloride is reacted with hydroxylamine hydrochloride in ethanol with N,N-dimethylethanolamine as a base.

- The reaction is refluxed for several hours, cooled, and the product is filtered and dried to yield the oxime hydrochloride salt with high purity (up to 96% yield).

Optimization of Reaction Conditions

Research shows that the concentration of potassium hydroxide used in the ring closure and coupling reactions significantly affects yield. For example, in risperidone synthesis:

| KOH Concentration (%) | Yield of Product (%) |

|---|---|

| 10 | Lower yield |

| 20-40 | ≥ 80% (optimal) |

| 50-60 | Reduced yield |

This indicates that moderate alkaline conditions favor high yields and purity, which can be extrapolated to similar piperidinyl methanone derivatives.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Effect on Synthesis |

|---|---|---|

| Hydrogenation Temperature | Ambient | Mild conditions prevent over-reduction |

| Acidic Condensation | Room temperature, acidic medium | Facilitates cyclization and hydroxy group formation |

| Hydroxylamine Reaction | Reflux 3 hours in ethanol | High yield oxime formation |

| Base (KOH) Concentration | 20-40% aqueous solution | Optimal for ring closure and coupling |

| Hydrochloric Acid Treatment | Reflux or room temp | Salt formation, purification |

Research Findings and Practical Notes

- The preparation of this compound leverages well-established synthetic routes involving catalytic hydrogenation, acid-catalyzed condensation, and controlled hydroxylation.

- Purification is typically achieved by crystallization from solvents such as ethanol or 2-propanol after salt formation.

- Reaction yields can exceed 80%, with purity levels above 99% achievable via recrystallization.

- Reaction times vary from 1 to 5 hours depending on the step, with temperature control critical to avoid side reactions.

- The hydrochloride salt form enhances stability and facilitates isolation.

Q & A

Basic Questions

Q. What are the recommended storage conditions for (4-Hydroxy-1-piperidinyl)(2-piperidinyl)methanone hydrochloride to ensure stability?

- Methodological Answer : Store in a cool, dry environment (below 25°C) in airtight containers made of chemically resistant materials (e.g., glass or HDPE). Avoid exposure to strong oxidizers, heat, and moisture. Stability studies indicate no decomposition under recommended conditions, but long-term storage should include periodic purity checks via HPLC or TLC .

Q. What personal protective equipment (PPE) is required for safe handling?

- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct operations in a fume hood to minimize inhalation risks. In case of spills, employ absorbent materials (e.g., vermiculite) and decontaminate with ethanol/water mixtures. SDS data emphasize avoiding direct skin/eye contact due to potential irritancy .

Q. How should researchers dispose of waste containing this compound?

- Methodological Answer : Follow local/national regulations for hazardous waste. Neutralize aqueous residues with dilute acetic acid (pH 5–6) before incineration. Contaminated packaging must be rinsed thoroughly and recycled as non-hazardous material if compliant with regulatory thresholds .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Methodological Answer :

- Reaction Optimization : Use Mannich or nucleophilic substitution reactions with stoichiometric control of piperidine derivatives. Catalysts like triethylamine or DMAP improve coupling efficiency .

- Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to achieve >95% purity. Monitor reaction progress via LC-MS to identify intermediates and byproducts .

- Yield Enhancement : Adjust reaction temperature (60–80°C) and time (12–24 hours) based on precursor reactivity. Substituted acetophenones or piperazine analogs may require tailored conditions .

Q. What analytical techniques are critical for structural and purity characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns and hydrogen bonding interactions (e.g., hydroxyl and carbonyl groups) .

- Mass Spectrometry : High-resolution LC-MS (ESI+) to verify molecular ion peaks (e.g., [M+H⁺] at m/z 296.2) and detect trace impurities .

- X-ray Diffraction : Single-crystal XRD for absolute stereochemical confirmation, particularly for chiral centers in the piperidinyl moieties .

Q. How do researchers address discrepancies in reported stability or toxicity data?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 6 months) to compare with literature. Use HPLC to quantify degradation products (e.g., oxidized piperidine derivatives) .

- Toxicological Reconciliation : Cross-reference SDS gaps (e.g., missing acute toxicity data) with in vitro assays (e.g., MTT for cytotoxicity). Prioritize studies compliant with OECD Guidelines 423 or 425 for LD₅₀ determination .

Q. What experimental designs are recommended for studying biological activity?

- Methodological Answer :

- In Vitro Models : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays. IC₅₀ values can be calculated via nonlinear regression of dose-response curves .

- In Vivo Testing : Administer doses (1–10 mg/kg) in rodent models to assess pharmacokinetics (e.g., plasma half-life via LC-MS/MS). Include negative controls (vehicle-only) and blinded scoring for behavioral endpoints .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways. Pair with metabolomics (GC-MS) to identify downstream effects on cellular pathways .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹⁸O or deuterium at reactive sites (e.g., hydroxyl groups) to track intermediates via MS/MS fragmentation patterns .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict transition states and activation energies for nucleophilic substitutions or redox reactions .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor real-time reaction kinetics under varying pH and solvent conditions .

Data Contradiction Analysis

Q. How should conflicting data on solubility or reactivity be resolved?

- Methodological Answer :

- Solubility Reassessment : Use shake-flask methods with buffered solutions (pH 2–12) to measure partition coefficients (logP). Compare with PubChem or NIST data, noting discrepancies due to crystallinity or polymorphic forms .

- Reactivity Validation : Reproduce conflicting reactions under inert atmospheres (N₂/Ar) to exclude oxidation artifacts. Characterize products via 2D NMR (COSY, HSQC) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.